molecular formula C12H10ClN B1596719 (3'-Chlorobiphenyl-3-YL)amine CAS No. 56763-55-4

(3'-Chlorobiphenyl-3-YL)amine

Cat. No.: B1596719
CAS No.: 56763-55-4
M. Wt: 203.67 g/mol
InChI Key: GXRVJJBIJVHXOO-UHFFFAOYSA-N
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Description

(3’-Chlorobiphenyl-3-YL)amine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amine group attached to a biphenyl structure, which also contains a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3’-Chlorobiphenyl-3-YL)amine typically involves the following steps:

    Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction of Nitro Group: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.

    Chlorination: The biphenyl amine is chlorinated using chlorine gas or other chlorinating agents to introduce the chlorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of (3’-Chlorobiphenyl-3-YL)amine may involve large-scale nitration and reduction processes, followed by chlorination under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: (3’-Chlorobiphenyl-3-YL)amine can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in substitution reactions, where the chlorine atom or the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols, are commonly employed.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted biphenyl compounds with different functional groups.

Scientific Research Applications

(3’-Chlorobiphenyl-3-YL)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3’-Chlorobiphenyl-3-YL)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The biphenyl structure provides a rigid framework that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (4’-Chlorobiphenyl-4-YL)amine: Similar structure but with the chlorine and amine groups at different positions.

    (2’-Chlorobiphenyl-2-YL)amine: Another isomer with different substitution patterns.

    (3’-Bromobiphenyl-3-YL)amine: Similar compound with a bromine atom instead of chlorine.

Uniqueness: (3’-Chlorobiphenyl-3-YL)amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine and amine groups can affect the compound’s interactions with other molecules, making it distinct from its isomers and analogs.

Properties

IUPAC Name

3-(3-chlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRVJJBIJVHXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373896
Record name 3'-Chloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56763-55-4
Record name 3'-Chloro[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chlorophenyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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